Cas no 2522598-88-3 (2-Monoarachidonin-d5)

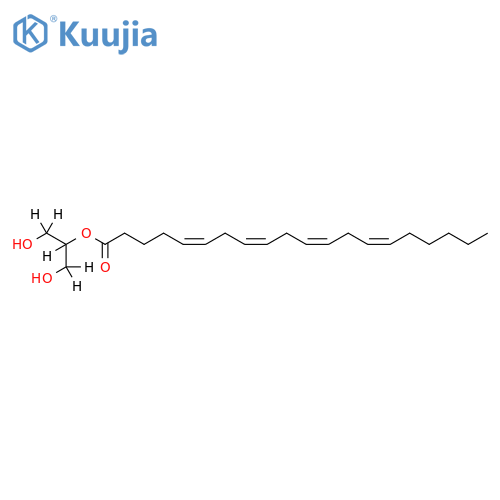

2-Monoarachidonin-d5 structure

商品名:2-Monoarachidonin-d5

2-Monoarachidonin-d5 化学的及び物理的性質

名前と識別子

-

- 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol-d5

- (1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

- DTXSID10680630

- 5Z,​

- CHEBI:169393

- eicosatetraenoic acid,​

- 2-Arachidonoylglycerol-d5

- LMGL01010028

- J-004512

- 1215168-37-8

- 2522598-88-3

- 11Z,​

- 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

- d5-2-arachidonoylglycerol

- d5 ester

- glycerol-​

- 14Z-​

- HY-W011051S1

- CS-0311291

- 8Z,​

- 2-arachidonoyl glycerol-d5

- 2-Monoarachidonin-d5

-

- インチ: 1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-

- InChIKey: RCRCTBLIHCHWDZ-DOFZRALJSA-N

- ほほえんだ: O(C(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)C([H])(C([H])([H])O)C([H])([H])O

計算された属性

- せいみつぶんしりょう: 383.30839342g/mol

- どういたいしつりょう: 383.30839342g/mol

- 同位体原子数: 5

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 18

- 複雑さ: 445

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

2-Monoarachidonin-d5 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 71-9022-1-1mg |

2-Monoarachidonin-d5 |

2522598-88-3 | >99% | 1mg |

€1172.00 | 2025-03-07 | |

| MedChemExpress | HY-W011051S1-100.200100 μg (1.30 mm * 200 μl in acetonitrile) |

2-Arachidonoylglycerol-d |

2522598-88-3 | 100.200100 μg (1.30 mm * 200 μl in acetonitrile) |

¥3950 | 2024-04-18 | ||

| 1PlusChem | 1P01X6U0-1mg |

2-Arachidonoyl Glycerol-d5 |

2522598-88-3 | ≥99% deuterated forms (d1-d5) | 1mg |

$1193.00 | 2024-05-20 |

2-Monoarachidonin-d5 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

2522598-88-3 (2-Monoarachidonin-d5) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2522598-88-3)2-Monoarachidonin-d5

清らかである:99%

はかる:100μg

価格 ($):495.0